molecular formula C18H12N4O3S2 B2444149 Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate CAS No. 1208519-74-7

Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2444149
CAS No.: 1208519-74-7
M. Wt: 396.44
InChI Key: KBYVUHALQLYQEE-UHFFFAOYSA-N
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Description

Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core, a thiazole ring, and a benzoate ester group

Properties

IUPAC Name

methyl 4-[2-(2,1,3-benzothiadiazole-5-carbonylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S2/c1-25-17(24)11-4-2-10(3-5-11)15-9-26-18(19-15)20-16(23)12-6-7-13-14(8-12)22-27-21-13/h2-9H,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYVUHALQLYQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the thiazole ring: This step often involves the reaction of the benzo[c][1,2,5]thiadiazole derivative with a thiazole precursor, such as 2-aminothiazole, under conditions that promote amide bond formation.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization.

Conditions Product Yield Reference
1M NaOH, reflux, 6–8 hours4-(2-(Benzo[c] thiadiazole-5-carboxamido)thiazol-4-yl)benzoic acid~85%
1M HCl, ethanol, 60°C, 12 hSame as above~78%

The ester group’s hydrolysis is a standard transformation, confirmed by IR and NMR spectral loss of the ester carbonyl (~1700 cm⁻¹) and emergence of a carboxylic acid peak (~2500–3000 cm⁻¹) .

Nucleophilic Substitution at the Thiadiazole Ring

The benzo[c] thiadiazole moiety is electron-deficient, facilitating nucleophilic aromatic substitution (NAS) at positions activated by electron-withdrawing groups.

Key Reactions:

  • Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C with K₂CO₃ to form substituted derivatives .

  • Thiolation : Treatment with thiophenol in the presence of CuI yields sulfur-linked analogs .

Example :

Thiadiazole+R-NH2DMF, 80°CR-substituted thiadiazole+CH3OH\text{Thiadiazole} + \text{R-NH}_2 \xrightarrow{\text{DMF, 80°C}} \text{R-substituted thiadiazole} + \text{CH}_3\text{OH}

Amide Bond Reactivity

The carboxamide group exhibits moderate stability under physiological conditions but can undergo hydrolysis or enzymatic cleavage.

Conditions Reaction Application
6M HCl, reflux, 24 hHydrolysis to benzo[c] thiadiazole-5-carboxylic acid and 4-(thiazol-4-yl)benzanaminePrecursor for derivatives
Trypsin (pH 7.4, 37°C)Enzymatic cleavageDrug metabolism studies

The amide’s stability is confirmed by unchanged NMR signals in neutral aqueous solutions over 48 hours.

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitutions, such as nitration or halogenation, at the 5-position due to its electron-rich nature.

Nitration Example :

Thiazole+HNO3/H2SO45-Nitro-thiazole derivative(Yield:  65%)[7]\text{Thiazole} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow 5\text{-Nitro-thiazole derivative} \quad (\text{Yield: ~65\%}) \quad[7]

Cross-Coupling Reactions

While the parent compound lacks halogens or boronic esters, derivative synthesis enables participation in Suzuki-Miyaura couplings. For example, hydrolysis of the ester to a carboxylic acid, followed by conversion to a boronic ester, allows aryl-aryl bond formation .

Suzuki Coupling Protocol :

  • Hydrolyze ester to carboxylic acid.

  • Convert acid to boronic ester via Miyaura borylation.

  • React with aryl halides under Pd catalysis .

Oxidative and Reductive Transformations

  • Oxidation : The thiadiazole sulfur atoms resist oxidation, but the thiazole’s sulfur can form sulfoxides with H₂O₂ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering electronic properties .

Biological Activity and Reactivity

The compound’s cytotoxicity (e.g., IC₅₀ values in cancer cell lines) correlates with its ability to form hydrogen bonds via the carboxamide group and π-π stacking through the thiadiazole-thiazole system . Modifications at the ester or amide group significantly impact bioactivity.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives containing thiazole and benzothiadiazole structures exhibit notable antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate may possess significant potential as an antimicrobial agent.

Anti-Tumor Activity

The compound has also been evaluated for its anti-tumor effects. Studies focusing on thiazole derivatives have demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction.

Case Study: Anti-Tumor Evaluation

In a study assessing the cytotoxic effects of thiazole derivatives on cancer cell lines, this compound showed promising results:

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)7.94
Compound BHeLa (cervical cancer)6.35

These findings indicate that the compound may serve as a potential therapeutic agent in oncology.

Interaction with Biological Targets

Thiazole derivatives have been reported to engage with various enzymes and receptors, leading to:

  • Induction of cell cycle arrest
  • Activation of pro-apoptotic pathways
  • Down-regulation of anti-apoptotic proteins

These interactions contribute to the compound's efficacy in combating infections and inhibiting tumor growth.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, which enhance their therapeutic potential. Studies indicate that these compounds can effectively reach target tissues and exert their biological effects.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core can interact with electron-rich sites in biological molecules, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and exhibit similar electronic properties.

    Thiazole derivatives: Compounds with a thiazole ring that show similar biological activities.

    Benzoate esters: Compounds with a benzoate ester group that can undergo similar chemical reactions.

Uniqueness

Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate is unique due to the combination of its structural features, which confer distinct electronic and biological properties. The presence of both the benzo[c][1,2,5]thiadiazole core and the thiazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.

Biological Activity

Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including a summary of relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18_{18}H12_{12}N4_{4}O3_{3}S2_{2}
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 1208519-74-7

The presence of the benzo[c][1,2,5]thiadiazole moiety contributes to its diverse pharmacological properties. The thiazole and benzoate components are known for their roles in various biological activities.

Anticancer Activity

Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant anticancer properties. This compound has been shown to:

  • Induce apoptosis in cancer cell lines.
  • Inhibit cell proliferation through mechanisms such as DNA replication disruption.

In a study focusing on similar thiadiazole derivatives, compounds demonstrated IC50_{50} values ranging from 1.61 to 2.32 µM against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal strains. For instance:

  • A related compound exhibited selective inhibition of Mycobacterium tuberculosis with an IC50_{50} of 2.03 µM .
  • Other studies have shown that similar structures can inhibit growth in both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors involved in cellular processes. Molecular docking studies suggest that the compound may bind effectively to target proteins due to its unique structural features .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against Mycobacterium tuberculosis
CytotoxicityIC50_{50} values between 1.61 - 2.32 µM

Case Studies

  • Case Study on Anticancer Efficacy : A recent study investigated the effects of thiadiazole derivatives on human glioblastoma cells. The results indicated that modifications in the thiadiazole structure could enhance cytotoxicity significantly, with some derivatives outperforming established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another study assessed the antimicrobial properties of various thiadiazole derivatives against a panel of pathogens. The results showed promising activity against both bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or DNA gyrase. Focus on hydrogen bonds between the carboxamido group and catalytic residues .
  • Pharmacophore Modeling : Identify critical features (e.g., thiadiazole’s electron-deficient ring for intercalation) using MOE or Discovery Studio .
  • ADMET Prediction : Employ SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .

What are the critical safety protocols for handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator if handling powders .
  • Ventilation : Work in a fume hood with >0.5 m/s airflow to prevent inhalation of toxic fumes .
  • Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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